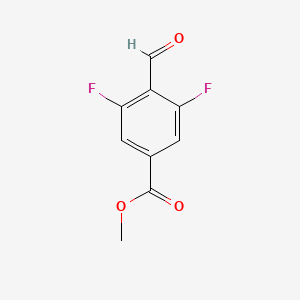

Methyl 3,5-difluoro-4-formylbenzoate

Description

Contextual Significance of Fluorinated Benzoate (B1203000) Derivatives in Organic Synthesis

Fluorinated benzoate derivatives are a class of organic compounds that have become indispensable in various fields of chemical research, most notably in drug discovery and agrochemical development. The introduction of fluorine atoms into a benzoate structure can profoundly alter the parent molecule's physicochemical and biological properties. nih.gov

The high electronegativity of fluorine can modify the electron distribution within a molecule, affecting its acidity, basicity, and dipole moment. This can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles of drug candidates. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a compound, leading to a longer duration of action in the body. nbinno.com

In the realm of materials science, fluorinated compounds are utilized for their unique properties, including thermal stability and hydrophobicity, which are beneficial in the development of polymers and liquid crystals. Aromatic fluorides, a category that includes fluorinated benzoate derivatives, are important intermediates in the synthesis of a wide range of commercial products, including pharmaceuticals, pesticides, and dyes. alfa-chemistry.com

Overview of Methyl 3,5-difluoro-4-formylbenzoate's Role in Advanced Chemical Research

This compound serves as a critical building block in the synthesis of more complex and often biologically active molecules. Its utility is demonstrated in its application as an intermediate in the development of novel therapeutics.

One notable application is in the synthesis of imidazopyridine compounds, which have been investigated as selective antagonists of the P2X3 receptor. researchgate.netmdpi.com These receptors are implicated in pain pathways, and their modulation represents a promising strategy for the treatment of chronic pain. mdpi.com In the synthesis of these potential pain therapeutics, this compound is a key starting material, undergoing a series of reactions to construct the final complex heterocyclic framework. nbinno.com

Furthermore, this compound has been utilized in the development of molecules for cancer therapy. Specifically, it has been employed as an intermediate in the synthesis of compounds designed to selectively degrade the estrogen receptor, a key target in the treatment of certain types of breast cancer. researchgate.net The precise structure and reactivity of this compound are crucial for the successful construction of these targeted therapies.

The following table outlines the key properties of this compound:

| Property | Value |

| CAS Number | 1415124-73-0 |

| Molecular Formula | C₉H₆F₂O₃ |

| Molecular Weight | 200.14 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

Detailed Research Findings

The synthesis of this compound has been documented in patent literature, providing a clear pathway for its preparation. One common method involves the esterification of 3,5-difluoro-4-formylbenzoic acid.

The following interactive data table summarizes a typical synthesis of this compound:

| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield |

| 3,5-difluoro-4-formylbenzoic acid | Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | 3 hours | This compound | 33% |

This synthetic route highlights a standard esterification procedure, where the carboxylic acid is deprotonated by a base, and the resulting carboxylate anion acts as a nucleophile to displace the iodide from methyl iodide. The reaction is typically carried out at room temperature. researchgate.netmdpi.com

The formyl group of this compound is a key functional handle that allows for a variety of subsequent chemical transformations. For instance, it can participate in reductive amination reactions to introduce amine functionalities or be used in condensation reactions to form larger, more complex structures, such as the imidazopyridine ring system mentioned earlier. nbinno.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-difluoro-4-formylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCMSWUXFXYAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3,5 Difluoro 4 Formylbenzoate

Established Synthetic Pathways to Methyl 3,5-difluoro-4-formylbenzoate

Established routes to this compound typically begin with a commercially available difluorinated benzene (B151609) derivative, which is then elaborated through esterification and formylation steps.

A common and effective stepwise synthesis for this compound is a two-step process starting from 3,5-difluorobenzoic acid.

Step 1: Esterification The initial step involves the conversion of 3,5-difluorobenzoic acid to its corresponding methyl ester, Methyl 3,5-difluorobenzoate. This is a standard Fischer esterification reaction, typically catalyzed by a strong acid like sulfuric acid in an excess of methanol, which also serves as the solvent. The reaction mixture is heated under reflux to drive the equilibrium towards the product.

Step 2: Directed ortho-Metalation (DoM) and Formylation The second and key step is the introduction of the formyl (-CHO) group at the C4 position of the aromatic ring. This is accomplished through a directed ortho-metalation (DoM) reaction. The substrate, Methyl 3,5-difluorobenzoate, is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base, most commonly Lithium diisopropylamide (LDA), is then added dropwise. The base selectively removes the proton at the C4 position, which is situated between the two fluorine atoms. The reaction is quenched by adding an electrophilic formylating agent, such as N,N-Dimethylformamide (DMF). An acidic workup then yields the final product, this compound.

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 3,5-Difluorobenzoic acid | Methanol (CH₃OH), Sulfuric acid (H₂SO₄), Reflux | Methyl 3,5-difluorobenzoate |

| 2 | Methyl 3,5-difluorobenzoate | 1. Lithium diisopropylamide (LDA), THF, -78 °C 2. N,N-Dimethylformamide (DMF) 3. Acidic workup (e.g., aq. HCl) | This compound |

The high regioselectivity of the formylation step is the cornerstone of this synthetic strategy. The introduction of the formyl group specifically at the C4 position is controlled by the powerful directing effect of the two fluorine substituents on the aromatic ring in a directed ortho-metalation (DoM) reaction.

In this reaction, the fluorine atoms act as potent directed metalation groups (DMGs). The lithium atom of the LDA base coordinates with the lone pairs of the fluorine atoms. This coordination, combined with the strong electron-withdrawing inductive effect of fluorine, significantly increases the acidity of the adjacent (ortho) protons. The proton at the C4 position is ortho to both fluorine atoms, making it the most acidic proton on the aromatic ring. Consequently, LDA selectively abstracts this C4 proton to form a highly stabilized aryllithium intermediate. This intermediate is then trapped by the electrophile, DMF, leading exclusively to the 4-formyl product. This method avoids the formation of other isomers, which would be prevalent in classical electrophilic aromatic substitution reactions like Friedel-Crafts formylation, where the directing effects of the substituents would lead to a mixture of products.

Purification and Isolation Techniques for this compound in Laboratory Scale

After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques such as chromatography and recrystallization are employed to achieve high purity.

Flash column chromatography is a widely used and effective method for purifying this compound. amazonaws.comcdc.gov This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

The crude product is typically adsorbed onto a small amount of silica (B1680970) gel and loaded onto a column packed with silica gel (the stationary phase). A solvent mixture (the mobile phase or eluent), commonly a combination of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is then passed through the column. orgsyn.org By gradually increasing the polarity of the eluent, the compounds are selectively desorbed and move down the column at different rates. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

| Parameter | Description |

|---|---|

| Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Typical Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20) orgsyn.org |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

For further purification, particularly to obtain a crystalline solid, recrystallization is often performed after chromatography. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures. The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor). The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. For a compound like this compound, solvents such as ethanol (B145695) or mixed systems like ethyl acetate/hexanes are often suitable candidates for recrystallization.

Chemical Transformations and Derivatization Strategies of Methyl 3,5 Difluoro 4 Formylbenzoate

Reactivity Profile of the Formyl Group in Methyl 3,5-difluoro-4-formylbenzoate

The formyl group is a highly reactive site within the molecule, readily undergoing a variety of transformations typical of aldehydes. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the aldehyde itself can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Nucleophilic Addition and Condensation Reactions

The electron-withdrawing nature of the aromatic ring, further enhanced by the two fluorine atoms, increases the electrophilicity of the formyl carbon, making it highly susceptible to nucleophilic attack. This facilitates a range of nucleophilic addition and condensation reactions.

Common nucleophilic addition reactions involving the formyl group include the formation of cyanohydrins, hemiacetals, and acetals. For instance, reaction with cyanide ions (from sources like KCN or TMSCN) would yield a cyanohydrin derivative. Similarly, treatment with alcohols in the presence of an acid catalyst leads to the formation of acetals, which can serve as protecting groups for the aldehyde functionality during subsequent transformations of other parts of the molecule.

Condensation reactions, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and aldol (B89426) or Knoevenagel condensations, provide powerful tools for carbon-carbon bond formation at the formyl position. These reactions allow for the introduction of a wide variety of substituents, leading to the synthesis of complex molecular architectures.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions of the Formyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Wittig Reaction | Ylide (e.g., Ph3P=CH2) | Alkene |

| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malonic acid), base | α,β-Unsaturated compound |

| Reductive Amination | Amine (e.g., R-NH2), reducing agent (e.g., NaBH3CN) | Secondary or tertiary amine |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) in the Tollens' test. The resulting dicarboxylic acid monoester is a valuable intermediate for further derivatization, for example, in the synthesis of polyesters or polyamides.

Conversely, the formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH4). chegg.com This chemoselective reduction is possible because sodium borohydride is generally not strong enough to reduce the ester functionality under standard conditions. masterorganicchemistry.com More potent reducing agents, such as lithium aluminum hydride (LiAlH4), would reduce both the aldehyde and the ester groups. The resulting benzylic alcohol can be a precursor for the synthesis of other derivatives, such as ethers or halides.

Table 2: Oxidation and Reduction of the Formyl Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO4, H2CrO4, Ag2O | Carboxylic acid |

| Reduction | NaBH4 | Primary alcohol |

Modifications of the Ester Functionality within this compound

The methyl ester group provides another site for chemical modification, allowing for the alteration of the carboxylic acid derivative portion of the molecule.

Hydrolysis and Transesterification Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. oieau.fr Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process and is driven to completion by using a large excess of water.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. mdpi.com This reaction is useful for introducing different alkyl or aryl groups into the ester functionality, which can modify the physical and chemical properties of the molecule.

Conversion to Carboxylic Acids and Other Esters

As mentioned, hydrolysis yields the corresponding 3,5-difluoro-4-formylbenzoic acid. This carboxylic acid can then be converted to other esters through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by conversion to an acyl chloride followed by reaction with an alcohol. The ability to interchange the ester group provides a route to a library of derivatives with varying steric and electronic properties.

Investigation of the Difluorinated Aromatic Ring Reactivity in this compound

The difluorinated aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms, the formyl group, and the methyl ester group. However, the fluorine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by strongly electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

In this compound, the formyl and ester groups are ortho and para to the fluorine atoms, which can activate them towards nucleophilic attack. Strong nucleophiles, such as alkoxides, thiolates, or amines, can potentially displace one or both of the fluorine atoms under suitable reaction conditions, typically at elevated temperatures. The regioselectivity of such substitutions would depend on the specific nucleophile and reaction conditions. This reactivity provides a pathway to introduce a wide range of substituents directly onto the aromatic ring, leading to highly functionalized benzene (B151609) derivatives.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product |

|---|---|

| Sodium methoxide (B1231860) (NaOMe) | 3-fluoro-5-methoxy-4-formylbenzoate derivative |

| Sodium thiophenoxide (NaSPh) | 3-fluoro-5-(phenylthio)-4-formylbenzoate derivative |

Electrophilic Aromatic Substitution Considerations

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). This is due to the presence of three strong electron-withdrawing groups: two fluoro substituents and a formyl group, in addition to the methyl benzoate (B1203000) moiety. Both the fluorine atoms (due to their high electronegativity) and the carbonyl-containing formyl and ester groups withdraw electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Any potential EAS reaction would be slow and require harsh conditions. The directing effects of the existing substituents would guide the position of any incoming electrophile. The formyl group is a meta-director, while the fluorine atoms are ortho, para-directors. However, given the substitution pattern, the positions ortho and para to the fluorines are already occupied. The position meta to the formyl group is also substituted. Therefore, electrophilic substitution on the aromatic ring of this compound is highly unlikely and not a practical strategy for its derivatization.

Nucleophilic Aromatic Substitution Routes

In contrast to its deactivation towards electrophilic attack, the aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing nature of the fluoro, formyl, and methyl benzoate groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the reaction.

The fluorine atoms are excellent leaving groups in SNA_r reactions. A variety of nucleophiles could potentially displace one or both of the fluorine atoms. The position of substitution would be influenced by the relative activating effects of the surrounding groups. The formyl and methyl benzoate groups, being ortho and para to the fluorine atoms, strongly activate these positions for nucleophilic attack.

Potential nucleophiles could include:

Alkoxides and Phenoxides: To introduce new ether functionalities.

Amines: To synthesize aniline (B41778) derivatives.

Thiols: To form thioethers.

The reaction conditions would typically involve a suitable nucleophile in the presence of a base in a polar aprotic solvent. The temperature required would depend on the nucleophilicity of the attacking species and the specific solvent used.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Product |

| Sodium methoxide | Methyl 3-fluoro-4-formyl-5-methoxybenzoate |

| Aniline | Methyl 3-fluoro-4-formyl-5-(phenylamino)benzoate |

| Sodium thiophenoxide | Methyl 3-fluoro-4-formyl-5-(phenylthio)benzoate |

Note: This table is illustrative of potential reactions and is not based on reported experimental data.

Metal-Catalyzed Cross-Coupling and Functionalization of the Aryl Moiety

The carbon-fluorine bonds in this compound could also serve as handles for metal-catalyzed cross-coupling reactions. While C-F bond activation is generally more challenging than that of C-Cl, C-Br, or C-I bonds, advancements in catalyst design have made such transformations more feasible. These reactions offer a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Several types of cross-coupling reactions could be envisioned:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base could lead to the formation of biaryl compounds. This would involve the replacement of a fluorine atom with an aryl or heteroaryl group.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes would introduce an alkynyl substituent in place of a fluorine atom.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides an alternative route to the synthesis of aniline derivatives, complementing the SNA_r approach.

The success of these reactions would be highly dependent on the choice of catalyst, ligand, base, and reaction conditions. The presence of the aldehyde and ester functionalities would need to be considered, as some catalysts or reaction conditions might not be compatible with these groups.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Partner | Reaction Type | Potential Product |

| Phenylboronic acid | Suzuki-Miyaura | Methyl 3-fluoro-4-formyl-5-phenylbenzoate |

| Phenylacetylene | Sonogashira | Methyl 3-fluoro-4-formyl-5-(phenylethynyl)benzoate |

| Aniline | Buchwald-Hartwig | Methyl 3-fluoro-4-formyl-5-(phenylamino)benzoate |

Note: This table represents potential synthetic pathways and is not based on documented experimental results.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3,5 Difluoro 4 Formylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of specific nuclei. For Methyl 3,5-difluoro-4-formylbenzoate, ¹H, ¹³C, and ¹⁹F NMR all provide critical pieces of the structural puzzle.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other nuclei. In a typical ¹H NMR spectrum of this compound, three distinct signals are expected, corresponding to the aromatic protons, the aldehyde proton, and the methyl ester protons.

Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring. This results in a characteristic downfield chemical shift, typically appearing as a singlet in the range of 9.9-10.5 ppm. The signal is a singlet as there are no adjacent protons to couple with, though long-range coupling to the fluorine atoms is possible and may result in a triplet.

Aromatic Protons (Ar-H): The two protons on the benzene (B151609) ring are chemically equivalent due to the molecule's symmetry. They are located ortho to the ester group and meta to the aldehyde group. The presence of two adjacent electron-withdrawing fluorine atoms significantly deshields these protons, causing their signal to appear downfield. This signal is expected to be a doublet, arising from coupling to the adjacent ¹⁹F nuclei (³JH-F). The anticipated chemical shift for these protons is approximately 7.8-8.2 ppm.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and are shielded relative to the aromatic and aldehyde protons. A patent describing the synthesis of this compound reports this signal as a singlet at 3.97 ppm in deuterated chloroform (B151607) (CDCl₃). The singlet multiplicity is due to the absence of any adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.9 - 10.5 | Singlet (s) or Triplet (t) |

| Aromatic (Ar-H) | 7.8 - 8.2 | Doublet (d) |

Carbon-13 (¹³C) NMR and Fluorine-19 (¹⁹F) NMR Applications

Carbonyl Carbons: The carbons of the aldehyde and ester carbonyl groups are the most deshielded, appearing furthest downfield (typically 185-195 ppm for the aldehyde and 160-165 ppm for the ester).

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons. The two carbons directly bonded to the fluorine atoms (C-F) will show large one-bond carbon-fluorine coupling constants (¹JC-F) and appear at a high chemical shift (160-165 ppm). The carbon attached to the formyl group (C-CHO) and the carbon attached to the ester group (C-COOCH₃) will also have distinct chemical shifts, as will the two equivalent carbons bearing hydrogen atoms (C-H).

Methyl Carbon: The carbon of the methyl ester group (-OCH₃) will be the most shielded carbon, appearing furthest upfield (around 50-55 ppm).

Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. Due to the symmetry of the molecule, the two fluorine atoms are chemically equivalent and will produce a single signal in the ¹⁹F NMR spectrum. This signal would likely appear as a doublet due to coupling with the adjacent aromatic protons (³JF-H).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) Data

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. The molecular formula of the compound is C₉H₆F₂O₃, which corresponds to a molecular weight of 200.14 g/mol . In a positive ion mode ESI-MS spectrum, the compound is expected to be detected as protonated or sodiated adducts.

Molecular Ion Peak: The most prominent peak would likely correspond to the sodiated molecule, [M+Na]⁺, at an m/z of approximately 223.03. A peak for the protonated molecule, [M+H]⁺, at m/z 201.04, might also be observed.

Fragmentation Pattern: While ESI is a soft ionization method, some fragmentation can occur. Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment ion at m/z 169.02, or the loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 141.02.

Table 2: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 201.04 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

C=O Stretching: The spectrum will be dominated by two strong absorption bands corresponding to the carbonyl stretching vibrations. The aldehyde C=O stretch is expected around 1700-1710 cm⁻¹, while the ester C=O stretch should appear at a slightly higher frequency, around 1720-1730 cm⁻¹.

C-F Stretching: Strong absorption bands corresponding to the carbon-fluorine bond stretches are expected in the region of 1100-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretch of the ester group will likely show a strong band in the 1200-1300 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aldehyde C=O Stretch | 1700 - 1710 |

| Ester C=O Stretch | 1720 - 1730 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ester) | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorptions in the UV region. The presence of the conjugated system involving the benzene ring and the two carbonyl groups would likely result in strong π → π* transitions, with a maximum absorption wavelength (λmax) expected in the 250-300 nm range.

Applications of Methyl 3,5 Difluoro 4 Formylbenzoate As a Key Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the formyl group, coupled with the electronically modified aromatic ring, makes Methyl 3,5-difluoro-4-formylbenzoate an excellent precursor for the synthesis of various heterocyclic systems. eurjchem.com Heterocycles are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. nih.govorganic-chemistry.org

Imidazopyridines are a critical class of fused nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties. nih.gove3s-conferences.orgresearchgate.net this compound serves as a key aldehyde component in multicomponent reactions to assemble the imidazopyridine scaffold.

A notable application is in the synthesis of novel imidazopyridine compounds through a reaction involving an aminopyridine and an isocyanide. google.com In a specific example, this compound is reacted with 4-methylpyridin-2-amine and (3R)-1-[(tert-butoxycarbonyl)]-3-isocyanopiperidine in the presence of an acid catalyst like p-toluenesulfonic acid. google.com This reaction proceeds via an initial condensation between the aldehyde of the benzoate (B1203000) and the primary amine of the aminopyridine to form an imine, which then undergoes cyclization with the isocyanide component to construct the fused imidazole (B134444) ring. This approach highlights the utility of this compound in generating complex, fluorinated imidazopyridine derivatives for potential therapeutic applications. google.com

Table 1: Synthesis of an Imidazopyridine Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Class |

|---|---|---|---|---|

| This compound | 4-methylpyridin-2-amine | (3R)-1-[(tert-butoxycarbonyl)]-3-isocyanopiperidine | p-toluenesulfonic acid | Imidazopyridine Derivative |

Data derived from patent CN113549068A. google.com

Beyond imidazopyridines, the chemical functionalities of this compound make it a versatile precursor for a variety of other nitrogen-containing heterocycles. mdpi.com The aldehyde group is a key functional handle for condensation reactions with a wide range of nitrogen nucleophiles, including amines, hydrazines, and hydroxylamines, to initiate cyclization cascades.

While specific examples in peer-reviewed literature are emerging, the established reactivity of ortho-fluoro-substituted aromatic aldehydes suggests its potential in synthetic routes towards:

Quinazolines: By reacting with anthranilamides or other ortho-amino-substituted benzamides.

Pyrimidines: Through condensation reactions with urea, thiourea, or amidines.

Benzoxazines: In reactions with ortho-aminophenols.

The electron-withdrawing nature of the two fluorine atoms and the methyl ester group activates the aldehyde towards nucleophilic attack, facilitating these transformations under relatively mild conditions.

Contribution to the Development of Novel Fluorinated Organic Molecules

The strategic incorporation of fluorine atoms into organic molecules is a powerful strategy in drug discovery and materials science. solvay.com Fluorine can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups with minimal steric impact. nbinno.com this compound is an exemplary fluorinated building block that allows for the direct introduction of a difluorinated phenyl ring into a target molecule. fluorochem.co.ukalfa-chemistry.com

Molecules synthesized from this intermediate, such as the imidazopyridine derivatives mentioned previously, carry the 3,5-difluorophenyl moiety into the final structure. google.com This specific substitution pattern is designed to confer desirable pharmacokinetic and pharmacodynamic properties. The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the in vivo half-life of a drug candidate. nbinno.com Furthermore, the fluorine atoms can engage in favorable intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, with biological targets like enzymes and receptors, thereby enhancing binding affinity and selectivity.

Intermediacy in the Assembly of Diverse Organic Scaffolds

The utility of this compound extends beyond heterocyclic synthesis to its role as a versatile intermediate in the assembly of a wide array of organic scaffolds. The distinct reactivity of its three functional components—the aldehyde, the ester, and the aromatic ring—can be selectively exploited in various synthetic transformations.

Aldehyde Transformations: The formyl group can undergo a plethora of reactions, including Wittig-type olefination to form alkenes, reduction to a benzyl (B1604629) alcohol, reductive amination to form substituted amines, and oxidation to a carboxylic acid.

Ester Modifications: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. This provides a secondary handle for further molecular elaboration.

Aromatic Ring Chemistry: The difluorinated benzene (B151609) ring provides a stable core structure that can be further functionalized if required, although it is often the terminal part of a synthetic sequence.

This multifunctionality allows chemists to use this compound as a linchpin in multi-step syntheses, enabling the construction of complex molecules with precisely controlled architecture and functionality. Its role as an intermediate is crucial for creating libraries of novel compounds for screening in drug discovery and for developing new materials with tailored electronic and physical properties.

Investigative Studies in Pharmaceutical and Biomedical Research Utilizing Methyl 3,5 Difluoro 4 Formylbenzoate Derivatives

Derivatives as Ligands for Biological Receptors and Ion Channels

The difluorobenzaldehyde moiety is a key feature in the design of selective ligands for various receptors and ion channels, leveraging its specific steric and electronic properties to achieve high affinity and selectivity.

P2X3 and P2X2/3 receptors, which are ATP-gated ion channels found predominantly on sensory neurons, are significant targets for the treatment of chronic pain, overactive bladder, and chronic cough. google.com The development of antagonists for these receptors is a major focus of pharmaceutical research. Derivatives of Methyl 3,5-difluoro-4-formylbenzoate are crucial in synthesizing these modulators. For instance, patent literature details the preparation of 3,5-difluoro-4-formylbenzoic acid as a key intermediate for novel P2X3 receptor antagonists. google.comgoogleapis.com

Research has led to the development of highly selective P2X3 receptor antagonists, demonstrating the importance of the substituted phenyl ring in achieving this selectivity. One such promising compound, BLU-5937, incorporates a 2,6-difluoro-4-(methylcarbamoyl)phenyl group. nih.gov This molecule exhibits high potency for the human P2X3 receptor while showing significantly less activity at the P2X2/3 receptor, which is believed to reduce side effects like taste disturbance. nih.gov The substitution pattern on the phenyl ring is critical for interaction with the receptor binding site and for defining the selectivity profile of the antagonist.

| Compound | Target | IC₅₀ (μM) | Selectivity Profile |

|---|---|---|---|

| BLU-5937 | Human P2X3 | 0.025 | >960-fold selective vs. Human P2X2/3 (IC₅₀ >24 μM) nih.gov |

| Compound 74 (Dioxotriazine derivative) | P2X3 | 0.0161 | Selective vs. P2X2/3 (IC₅₀ = 2.931 μM) lookchem.com |

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. For P2X3 receptor antagonists, SAR studies have explored modifications of the central scaffold and the peripheral substituents. The discovery of quinazolinone-based P2X3 antagonists highlights the iterative process of chemical modification to enhance biological activity. nih.gov These studies systematically alter parts of the molecule to understand which chemical features are essential for binding and antagonism. The difluorophenyl moiety is often a core component that is retained while other parts of the molecule are varied to improve properties like potency, selectivity, and pharmacokinetic profiles. The consistent appearance of the difluorophenyl group in potent P2X3 antagonists underscores its favorable contribution to receptor affinity. nih.govnih.gov

Role in Protein Kinase Inhibitor Discovery and Development Programs

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors are a major class of modern therapeutics.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the cell nucleus. google.com Inhibitors of these kinases are used to treat autoimmune diseases like rheumatoid arthritis and certain cancers.

A key patent in the field explicitly discloses the synthesis of this compound as an intermediate used to create novel heterocyclic compounds that function as JAK inhibitors. google.com The formyl group provides a reactive handle for further chemical transformations, allowing for the construction of the complex heterocyclic systems characteristic of many kinase inhibitors.

One example of a clinically advanced drug in this class is Brepocitinib (PF-06700841), a potent dual inhibitor of TYK2 and JAK1. nih.govmedchemexpress.com While not directly synthesized from this compound, its development showcases the therapeutic strategy of targeting specific JAK family members to treat autoimmune diseases such as psoriasis and psoriatic arthritis. nih.govresearchgate.net The synthesis of such complex molecules relies on the availability of versatile, functionalized building blocks like this compound.

| Target Kinase | IC₅₀ (nM) |

|---|---|

| JAK1 | 17 medchemexpress.com |

| TYK2 | 23 medchemexpress.com |

| JAK2 | 77 medchemexpress.com |

| JAK3 | 6490 medchemexpress.com |

Exploration in Radiopharmaceutical Applications

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo. Fluorine-18 is the most commonly used radionuclide for PET due to its ideal decay characteristics. rsc.org

Fluorine-18 labeled benzaldehydes are valuable building blocks for the synthesis of PET tracers. rsc.orgresearchgate.net The aldehyde group can be readily used in various chemical reactions, such as reductive amination, to attach the radiolabeled aromatic ring to a targeting molecule. rsc.org

Given this precedent, this compound is an excellent candidate for developing novel PET tracers. A synthetic strategy would involve a late-stage radiofluorination reaction to produce [¹⁸F]this compound. This could be achieved through nucleophilic aromatic substitution on a suitable precursor, such as a molecule with a nitro or trimethylammonium leaving group at one of the fluorine positions. The resulting [¹⁸F]-labeled benzaldehyde (B42025) synthon could then be rapidly incorporated into molecules designed to bind to targets like protein kinases or receptors, enabling non-invasive imaging of these targets in living systems. This approach would be invaluable for drug development, allowing for the study of drug-target engagement and pharmacokinetics. nih.gov

Computational Chemistry and Mechanistic Analysis of Methyl 3,5 Difluoro 4 Formylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Methyl 3,5-difluoro-4-formylbenzoate. These calculations would provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Key aspects of its electronic structure that would be investigated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, suggesting sites susceptible to electrophilic attack. Conversely, the LUMO indicates the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, the calculation of an electrostatic potential (ESP) map would visualize the charge distribution across the molecule. For this compound, it is expected that the electronegative oxygen atoms of the formyl and ester groups, along with the fluorine atoms, would exhibit negative electrostatic potential (electron-rich regions). In contrast, the hydrogen atom of the formyl group and the carbon atoms bonded to these electronegative atoms would show positive electrostatic potential (electron-poor regions). This information is vital for predicting intermolecular interactions and the initial steps of chemical reactions.

Reactivity descriptors, such as global and local softness, hardness, and the Fukui function, could also be derived from quantum chemical calculations. These descriptors provide a quantitative measure of the reactivity at different atomic sites within the molecule, offering a more nuanced understanding than what is inferred from the ESP map alone.

Table 1: Calculated Physicochemical and Electronic Properties of this compound (Note: The following data is based on pre-calculated values from chemical databases and serves as an example of the type of information obtained from computational chemistry.)

| Property | Value |

| Molecular Formula | C₉H₆F₂O₃ |

| Molecular Weight | 200.14 g/mol |

| Topological Polar Surface Area (TPSA) | 43.37 Ų |

| Number of Rotatable Bonds | 3 |

| Number of H-bond Acceptors | 3 |

| Number of H-bond Donors | 0 |

| Predicted LogP | 1.61 |

Reaction Mechanism Elucidation for Key Transformations of this compound

This compound serves as a building block in organic synthesis, undergoing various transformations. Computational chemistry is a powerful tool for elucidating the mechanisms of these reactions. For instance, in a nucleophilic addition to the formyl group, a key reaction for aldehydes, computational modeling can map out the entire reaction pathway.

This would involve identifying the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the reaction rate. The geometry of the transition state provides crucial information about how the reaction proceeds at a molecular level.

Furthermore, the influence of the fluorine and methyl ester substituents on the reactivity of the formyl group can be computationally investigated. For example, the electron-withdrawing nature of the fluorine atoms is expected to increase the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack. Quantum chemical calculations can quantify this effect by comparing the activation energies for the reaction of this compound with that of unsubstituted benzaldehyde (B42025) derivatives.

Similarly, for reactions involving the ester group, such as hydrolysis or transesterification, computational studies can elucidate the mechanism, be it acid-catalyzed or base-catalyzed, and identify the rate-determining step.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives

The presence of rotatable bonds in this compound, specifically the C-C bond connecting the formyl group to the benzene (B151609) ring and the C-O bond of the ester group, allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers for rotation between them.

This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angle of the rotatable bond. This would reveal the lowest energy (most stable) conformation. For this compound, steric and electronic effects, such as potential weak intramolecular interactions, would determine the preferred orientation of the formyl and ester groups relative to the fluorinated benzene ring.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule and its derivatives over time. By simulating the motion of atoms based on a calculated force field, MD simulations can explore the conformational landscape of the molecule at a given temperature. This is particularly useful for understanding how the molecule behaves in solution and how its flexibility might influence its interactions with other molecules, such as enzymes or receptors in a biological context.

Future Research Directions and Emerging Applications for Methyl 3,5 Difluoro 4 Formylbenzoate

Innovations in Green Chemistry Approaches for its Synthesis

The drive towards sustainable chemical manufacturing is steering research away from traditional synthetic methods that often rely on harsh conditions and hazardous reagents. For Methyl 3,5-difluoro-4-formylbenzoate, future synthetic strategies are anticipated to embrace green chemistry principles, focusing on enzymatic catalysis and continuous flow processes to enhance efficiency and reduce environmental impact.

Biocatalysis: Enzymatic synthesis represents a promising frontier for the production of complex fluorinated compounds under mild conditions. nih.gov The use of biocatalysts, such as engineered enzymes, could offer highly selective and efficient routes to this compound, minimizing the formation of byproducts and the need for extensive purification steps. Research in this area may focus on identifying or developing specific enzymes like oxidoreductases or hydrolases capable of performing key steps in the synthesis, such as the formylation or esterification of a difluorinated precursor. The direct formation of C-F bonds using enzymes like fluorinases, while still a developing field, represents the ultimate green approach to synthesizing such molecules. nih.gov

Table 1: Potential Green Chemistry Approaches for Synthesis

| Approach | Key Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. nih.gov | - Engineering enzymes for specific fluorination and functionalization. - Multi-enzyme cascade reactions in one-pot systems. |

| Flow Chemistry | Enhanced safety, precise process control, improved heat and mass transfer, easy scalability, potential for automation. nih.govresearchgate.net | - Development of multi-step continuous processes. - Integration of in-line purification and analysis. |

Exploration of Unexplored Reactivity and Functionalization Pathways

The trifunctional nature of this compound provides a foundation for exploring a wide array of chemical transformations. Future research will likely concentrate on leveraging modern synthetic methodologies to unlock novel reactivity patterns and create a diverse library of derivatives.

The aldehyde and ester groups serve as classical handles for a variety of reactions, including condensations, reductive aminations, and further ester modifications. However, more advanced organocatalytic methods could be employed to achieve enantioselective transformations at the aldehyde group, creating valuable chiral building blocks for medicinal chemistry. researchgate.netnih.gov

The true potential for innovation lies in the functionalization of the difluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms, aldehyde, and ester groups deactivates the ring towards traditional electrophilic aromatic substitution. Therefore, modern techniques like visible-light photoredox catalysis are expected to play a pivotal role. researchgate.netbeilstein-journals.org These methods enable C-H functionalization under mild conditions, allowing for the introduction of new substituents at the available positions on the aromatic ring. nih.govmdpi.com This approach could be used to forge new carbon-carbon and carbon-heteroatom bonds, dramatically expanding the chemical space accessible from this starting material.

Table 2: Potential Functionalization Pathways

| Functional Group / Position | Reaction Type | Potential Methodology | Outcome |

|---|---|---|---|

| Aldehyde (-CHO) | Asymmetric α-functionalization | Organocatalysis (e.g., enamine catalysis) nih.gov | Introduction of chiral centers adjacent to the formyl group. |

| Aldehyde (-CHO) | Reductive Amination | Flow hydrogenation, biocatalytic reductive aminases. nih.gov | Synthesis of diverse secondary and tertiary amines. |

| Aromatic Ring (C-H bonds) | C-H Arylation/Alkylation | Photoredox Catalysis beilstein-journals.orgnih.gov | Direct formation of new C-C bonds without pre-functionalization. |

| Aromatic Ring (C-H bonds) | C-H Amination/Etherification | Transition-metal catalysis | Introduction of nitrogen or oxygen-based functional groups. |

Expansion of its Utility in Materials Science and Advanced Medicinal Chemistry Research

The unique electronic and structural features imparted by the fluorine atoms make this compound an attractive building block for both materials science and drug discovery.

Materials Science: In materials science, the incorporation of fluorine atoms into polymers and other materials can enhance properties such as thermal stability, chemical resistance, and hydrophobicity, while also modifying optical and electronic characteristics. google.com this compound can serve as a valuable monomer or cross-linking agent. The aldehyde and ester functionalities provide reactive sites for polymerization reactions, such as the formation of polyesters, polyimines, or phenolic resins. The resulting fluorinated polymers could find applications as high-performance coatings, advanced dielectrics in electronics, or components of liquid crystal displays.

Table 3: Potential Applications in Materials Science

| Material Type | Role of this compound | Potential Properties |

|---|---|---|

| Fluorinated Polyesters | Monomer (after conversion of aldehyde to a second carboxyl group) | Enhanced thermal stability, chemical inertness, low refractive index. |

| Polyimines (Schiff Bases) | Bifunctional Monomer | Self-healing materials, chemosensors, liquid crystals. |

| Specialty Resins | Cross-linking Agent | Improved durability and resistance to environmental degradation. |

Advanced Medicinal Chemistry Research: Fluorine is a key element in modern pharmaceuticals, often introduced to modulate a drug's metabolic stability, binding affinity, and bioavailability. The difluorobenzaldehyde motif is present in numerous biologically active compounds. This compound serves as an ideal scaffold for the synthesis of novel drug candidates. Medicinal chemists can utilize the aldehyde group for the construction of heterocyclic rings or for linking to other molecular fragments, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the systematic exploration of structure-activity relationships in drug discovery programs targeting a wide range of diseases. Its structure makes it a valuable precursor for creating libraries of compounds for high-throughput screening. drugdiscoverytoday.com

Table 4: Utility in Medicinal Chemistry

| Structural Feature | Relevance in Drug Design | Potential Therapeutic Areas |

|---|---|---|

| Difluorophenyl Ring | Enhances metabolic stability, modulates pKa, improves binding affinity through fluorine-protein interactions. | Oncology, neuroscience, infectious diseases. |

| Aldehyde Group | Versatile handle for synthesizing heterocycles (e.g., quinazolines, pyridines) and linking molecular fragments. | Kinase inhibitors, GPCR modulators. |

| Methyl Ester Group | Can be converted to amides, carboxylic acids, or other functional groups to optimize solubility and target engagement. | Diverse targets requiring tailored pharmacokinetics. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the formyl group into fluorinated benzoate derivatives?

- Methodological Answer : The formyl group can be introduced via Vilsmeier-Haack formylation, Friedel-Crafts acylation, or direct oxidation of methyl groups. For fluorinated substrates, steric and electronic effects of fluorine substituents must be considered. For example, in triazine-based syntheses (e.g., coupling with 4-formylphenoxy intermediates), regioselective formylation is achieved under mild acidic conditions (45°C, 1 h) . Fluorine atoms at the 3,5-positions may require protection/deprotection strategies to avoid side reactions during formylation .

Q. How does fluorination at the 3,5-positions influence the stability of the aldehyde group in methyl benzoate derivatives?

- Methodological Answer : Fluorine's electron-withdrawing nature increases the electrophilicity of the aldehyde, making it prone to oxidation or nucleophilic attack. Stability can be enhanced by storing the compound under inert atmospheres (N₂/Ar) at low temperatures (−20°C) and avoiding protic solvents. Studies on analogous fluorinated benzaldehydes (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde) suggest that steric shielding from adjacent substituents can mitigate degradation .

Advanced Research Questions

Q. What strategies address contradictions in reported reactivity data for fluorinated benzoate derivatives?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected regioselectivity in nucleophilic substitutions) may arise from variations in fluorine’s inductive effects versus resonance contributions. For instance, 3,5-difluoro substitution can polarize the aromatic ring differently compared to mono-fluoro analogs. Cross-validate data using computational methods (DFT for charge distribution analysis) and experimental techniques like Hammett plots to quantify substituent effects .

Q. How can regioselective fluorination be achieved in the synthesis of 3,5-difluoro-4-formylbenzoate precursors?

- Methodological Answer : Directed ortho-metalation (DoM) using LDA or LTMP in THF at −78°C allows regioselective fluorination. For example, fluorodeboronation of 4-formyl-3,5-dibromobenzoate intermediates with AgF₂ or Selectfluor® yields the desired difluoro product. Monitor reaction progress via ¹⁹F NMR to confirm regiochemistry and minimize over-fluorination .

Q. What analytical techniques are critical for characterizing fluorinated benzoate derivatives?

- Methodological Answer :

- ¹H/¹⁹F NMR : Resolve splitting patterns caused by fluorine’s coupling (e.g., J₃,₅-F ~8–12 Hz in 3,5-difluoro systems) .

- X-ray crystallography : Confirm the spatial arrangement of fluorine and formyl groups, critical for understanding steric interactions in downstream reactions .

- HPLC-MS with HILIC columns : Detect trace impurities (e.g., hydrolyzed aldehyde or defluorinated byproducts) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for fluorinated benzoate derivatives?

- Methodological Answer : Variations in melting points (e.g., ±5°C) may stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to quantify solvent content. For instance, recrystallization from ethyl acetate/hexane versus DCM/pentane can yield different crystal habits .

Experimental Design Considerations

Q. What precautions are necessary when handling methyl 3,5-difluoro-4-formylbenzoate in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.